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Compound of Interest

Compound Name:
(3Ar,7As)-4-Methoxyoctahydro-

1H-Isoindole

Cat. No.: B8111310

Get Quote

Executive Summary & Scaffold Architecture
The 4-methoxy-octahydro-1H-isoindole scaffold represents a privileged, conformationally

restricted bicyclic amine. It serves as a saturated bioisostere of the isoindoline core and a

simplified fragment of the morphinan alkaloid class.

In medicinal chemistry, this scaffold is valued for its ability to project functional groups into

defined spatial vectors while maintaining a compact lipophilic footprint. The 4-methoxy

substituent is critical; it breaks the symmetry of the bicycle, introduces a hydrogen-bond

acceptor, and modulates the metabolic susceptibility of the cyclohexane ring.

Structural Core & Numbering
The scaffold consists of a cyclohexane ring fused to a pyrrolidine ring across the 3,4-bond of

the pyrrolidine.

IUPAC Name: 4-methoxy-octahydro-2H-isoindole. (Note: "1H-isoindole" refers to the

tautomer of the aromatic parent; "octahydro" implies full saturation).
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Stereochemistry: The fusion is typically cis (3aR, 7aS) when derived via Diels-Alder

cycloaddition, providing a "folded" conformation that mimics the turn regions of peptides.

4-Methoxy Vector: Positioned on the carbocycle adjacent to the bridgehead, this group

influences the "western" binding pocket interactions.

Synthetic Strategies
The most robust route to the 4-methoxy-octahydro-1H-isoindole core utilizes a Diels-Alder

cycloaddition followed by hydrogenation. This approach allows for precise control over the

relative stereochemistry of the ring fusion and the methoxy substituent.

Method A: The Diels-Alder / Hydrogenation Sequence
This protocol constructs the bicyclic core using 1-methoxy-1,3-butadiene and a maleimide

derivative.

Step 1: Diels-Alder Cycloaddition
Reaction: 1-Methoxy-1,3-butadiene + N-Benzylmaleimide

4-methoxy-tetrahydroisoindole-1,3-dione.

Mechanism: [4+2] Cycloaddition.

Regioselectivity: The electron-donating methoxy group directs the formation of the "ortho"

adduct (relative to the carbonyl), placing the methoxy group at position 4 of the resulting

isoindole system.

Stereoselectivity: The endo transition state is favored, yielding the cis-fused adduct with the

methoxy group typically endo (syn) to the anhydride bridge, though epimerization can occur.

Step 2: Catalytic Hydrogenation & Reduction
Reaction: Tetrahydroisoindole-dione

Octahydroisoindole.

Catalyst: Pd/C or PtO₂ in Acetic Acid.
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Conditions: 50 psi H₂, RT, 12h.

Outcome: Reduces the internal alkene and the carbonyls (if LiAlH4 is used subsequently) or

just the alkene (if Pd/C is used).

Protocol Note: To obtain the fully reduced amine (octahydroisoindole), a hydride reduction

(LiAlH4/THF) is required after the alkene hydrogenation.

Experimental Protocol: Synthesis of cis-4-Methoxy-2-
benzyl-octahydro-1H-isoindole

Cycloaddition:

Dissolve N-benzylmaleimide (1.0 eq) in anhydrous Toluene (0.5 M).

Add 1-methoxy-1,3-butadiene (1.2 eq) and a catalytic amount of hydroquinone (radical

inhibitor).

Reflux for 12 hours or heat in a sealed tube at 110°C.

Concentrate in vacuo. Purify the cis-adduct via flash chromatography (Hex/EtOAc).

Hydrogenation:

Dissolve the adduct in MeOH/EtOAc (1:1).

Add 10 wt% Pd/C. Hydrogenate at 40 psi for 4 hours to saturate the double bond. Filter

through Celite.[1][2][3]

Global Reduction:

Suspend LiAlH4 (3.0 eq) in dry THF at 0°C.

Dropwise add the saturated imide solution.

Reflux for 16 hours.

Quench via Fieser workup (Water, 15% NaOH, Water).
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Extract with DCM, dry over Na₂SO₄, and concentrate to yield the title amine.[4]

Medicinal Chemistry & SAR
The 4-methoxy group serves three distinct roles in structure-activity relationship (SAR)

optimization:

Feature Function Mechanistic Impact

Electronic Inductive Withdrawal

Lowers pKa of the adjacent

bridgehead proton; alters ring

puckering.

Steric Conformational Lock

Biases the cyclohexane ring

into a specific chair conformer,

reducing entropic penalty upon

binding.

Interaction H-Bond Acceptor

Acts as a vector for interacting

with serine/threonine residues

in the binding pocket (e.g., in

Chitinase or Kinase active

sites).

Biological Applications[5][6][7][8][9]
Antifungal (Chitinase Inhibition):

Octahydroisoindolones are potent inhibitors of Aspergillus fumigatus Chitinase B1. The

scaffold mimics the transition state of the hydrolysis intermediate.

Role of Methoxy: Enhances selectivity over human Chitotriosidase (CHIT1) by exploiting

subtle differences in the hydrophobic pocket.

Pain Management (Nav1.8 / Opioid Receptors):

The scaffold acts as a "deconstructed" morphinan. The 4-methoxy group mimics the 3-

methoxy group of codeine or the 4,5-epoxy bridge spatial occupancy, retaining analgesic
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efficacy while reducing addiction liability.

Visualizations
Diagram 1: Synthetic Pathway (Diels-Alder Route)
This diagram illustrates the construction of the scaffold from acyclic precursors.
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Caption: Step-wise construction of the 4-methoxy-octahydroisoindole core via Diels-Alder

cycloaddition and global reduction.

Diagram 2: SAR Logic & Pharmacophore
This diagram maps the functional regions of the scaffold.
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Caption: Structure-Activity Relationship (SAR) map highlighting the role of the 4-methoxy group

in target selectivity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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